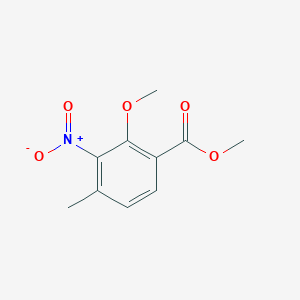

Methyl 2-methoxy-4-methyl-3-nitrobenzoate

Description

Contextualization within Substituted Benzoate (B1203000) Ester Chemistry

Substituted benzoate esters are a significant class of organic compounds utilized extensively as intermediates in organic synthesis and as foundational components in various materials. researchgate.net The synthesis of these esters can be achieved through several methods, including the direct esterification of substituted benzoic acids with an alcohol, often catalyzed by an acid. mdpi.com For instance, research has demonstrated the use of solid acid catalysts like titanium zirconium for the efficient synthesis of a series of methyl benzoate compounds from various benzoic acids and methanol. mdpi.com

Another synthetic approach involves cycloaromatization reactions. researchgate.net The applications of substituted benzoate esters are diverse, ranging from their use in the synthesis of pharmaceuticals to their incorporation into advanced materials like liquid crystals. tandfonline.commdpi.commdpi.com The specific substituents on the benzene (B151609) ring and their relative positions are crucial in determining the mesomorphic properties (liquid crystal behavior) of these molecules. tandfonline.commdpi.com Furthermore, benzoate esters serve as protecting groups for alcohols in complex total synthesis projects. wikipedia.org

Significance of Methoxy (B1213986), Methyl, and Nitro Functionalities in Aromatic Systems

The chemical behavior of Methyl 2-methoxy-4-methyl-3-nitrobenzoate is dictated by the electronic effects of its three distinct functional groups attached to the aromatic ring: the methoxy group, the methyl group, and the nitro group.

The methoxy group (-OCH₃) is a potent electron-donating group due to the resonance effect (+R) of the oxygen's lone pairs, which outweighs its inductive electron-withdrawing effect (-I). vaia.comquora.com This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles, particularly at the ortho and para positions. vaia.comwikipedia.org Conversely, this increased electron density deactivates the ring towards nucleophilic aromatic substitution. vaia.com

The methyl group (-CH₃) is a weak electron-donating group through an inductive effect and hyperconjugation. It acts as a weak activator for electrophilic aromatic substitution, also directing incoming electrophiles to the ortho and para positions.

In stark contrast, the nitro group (-NO₂) is one of the strongest electron-withdrawing groups. It deactivates the aromatic ring towards electrophilic substitution through both a strong inductive (-I) and resonance (-R) effect. numberanalytics.com This deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director for electrophilic attack. rsc.orgyoutube.com However, the powerful electron-withdrawing nature of the nitro group is essential for activating the ring towards nucleophilic aromatic substitution (NAS), as it can stabilize the negatively charged intermediate formed during the reaction. vaia.com

Table 2: Effects of Functional Groups on Aromatic Rings

| Functional Group | Type | Inductive Effect | Resonance Effect | Effect on Electrophilic Aromatic Substitution | Directing Influence |

|---|---|---|---|---|---|

| Methoxy (-OCH₃) | Electron-donating | -I (Withdrawing) | +R (Donating) | Activating vaia.com | Ortho, Para wikipedia.org |

| Methyl (-CH₃) | Electron-donating | +I (Donating) | N/A (Hyperconjugation) | Weakly Activating | Ortho, Para |

Overview of Research Trajectories for Highly Substituted Aromatic Compounds

Highly substituted aromatic compounds are crucial building blocks in numerous fields, including pharmaceuticals and materials science. numberanalytics.comresearchgate.net Research in this area is largely focused on developing novel and efficient synthetic methodologies to construct these complex molecular architectures with high regioselectivity. numberanalytics.com

The synthesis of polysubstituted benzenes often involves a sequence of electrophilic aromatic substitution (EAS) reactions, where the directing effects of the existing substituents guide the position of new functional groups. pnas.org However, steric hindrance and the combined electronic effects in highly substituted systems can present significant synthetic challenges.

Recent research has explored new catalytic systems and reaction pathways to overcome these hurdles. This includes the development of novel coupling reactions and methods for C-H functionalization. numberanalytics.comacs.org For electron-deficient aromatic systems, such as those bearing multiple withdrawing groups, nucleophilic aromatic substitution (SₙAr) is a powerful tool for introducing further functionality. mdpi.com Theoretical studies and computational chemistry are also playing an increasingly important role in predicting the reactivity and properties of highly substituted aromatic compounds, helping to rationalize experimental outcomes and guide synthetic design. tsijournals.com The ongoing development of synthetic strategies for these complex molecules continues to enable the creation of novel materials and pharmacologically active agents. acs.orgmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6-4-5-7(10(12)16-3)9(15-2)8(6)11(13)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSZJKBSTXPNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270128 | |

| Record name | Methyl 2-methoxy-4-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24279-20-7 | |

| Record name | Methyl 2-methoxy-4-methyl-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24279-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxy-4-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Methoxy 4 Methyl 3 Nitrobenzoate and Analogs

Regioselective Aromatic Nitration Strategies for Methyl Benzoate (B1203000) Derivatives

The introduction of a nitro group onto an already substituted benzene (B151609) ring is a critical step in the synthesis of the target compound. The position of this new substituent is not random but is directed by the electronic and steric properties of the groups already present on the ring.

Electrophilic Aromatic Substitution Mechanisms in Substituted Methyl Benzoates

The nitration of methyl benzoate and its derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction. rsc.orgproprep.com The process is typically initiated by generating a powerful electrophile, the nitronium ion (NO₂⁺). aiinmr.comscribd.comnaseni.gov.ng This is achieved by reacting concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid. ma.eduslideserve.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. aiinmr.comma.edu

The general mechanism involves a two-step process:

The nucleophilic π-electron system of the aromatic ring attacks the electrophilic nitronium ion, breaking the ring's aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mnstate.edu

A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that bears the new nitro group, restoring the stable aromatic system and yielding the nitro-substituted product. aiinmr.commnstate.edu

In substituted benzenes, the rate of reaction and the position of attack are heavily influenced by the existing substituents. uomustansiriyah.edu.iqvanderbilt.edu

Influence of Steric and Electronic Effects of Substituents (Methoxy and Methyl Groups) on Nitration Regioselectivity

The directing effect of substituents is paramount for achieving regioselectivity. Substituents are broadly classified as either activating or deactivating and as ortho-, para- or meta-directors. vanderbilt.eduijrar.org

Activating Groups (Ortho-, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. uomustansiriyah.edu.iqijrar.org They stabilize the carbocation intermediate formed during ortho and para attack through resonance or inductive effects.

Methoxy (B1213986) Group (-OCH₃): This is a strong activating group. libretexts.org Its oxygen atom can donate a lone pair of electrons into the ring via resonance, which places negative charge on the ortho and para positions and strongly stabilizes the arenium ion intermediates for attack at these sites. libretexts.org

Methyl Group (-CH₃): This is a weaker activating group that directs ortho and para through a combination of inductive electron donation and hyperconjugation, which helps stabilize the adjacent positive charge in the arenium ion. vanderbilt.edumsu.edu

Deactivating Groups (Meta-Directors): These groups withdraw electron density from the ring, making it less reactive than benzene. uomustansiriyah.edu.iqijrar.org They destabilize the carbocation intermediates of ortho and para attack more than that of meta attack.

Methyl Ester Group (-COOCH₃): This group is a deactivator. rsc.orgmsu.edu The carbonyl group is strongly electron-withdrawing, pulling electron density out of the ring and directing incoming electrophiles to the meta position. rsc.orgscribd.com

For the synthesis of Methyl 2-methoxy-4-methyl-3-nitrobenzoate, the precursor would be Methyl 2-methoxy-4-methylbenzoate. The regioselectivity of its nitration is determined by the combined influence of these groups:

The powerful ortho-, para-directing methoxy group at position C-2 directs incoming electrophiles to C-3 (ortho) and C-5 (para).

The activating methyl group at C-4 also directs incoming electrophiles to C-3 (ortho) and C-5 (ortho).

Both activating groups work in concert to direct the nitration to positions 3 and 5. However, the C-3 position is significantly favored due to steric hindrance. libretexts.orgwikipedia.org The C-5 position is sterically crowded, being situated between the methyl group at C-4 and the methoxy group at C-2, making an electrophilic attack less likely. wikipedia.org Therefore, the nitration occurs with high regioselectivity at the C-3 position.

Optimization of Nitration Conditions (e.g., Nitrating Agents, Solvent Systems, Temperature Control)

Careful control of reaction conditions is essential for maximizing the yield of the desired mononitrated product and minimizing side reactions, such as dinitration or oxidation. naseni.gov.ngorgsyn.org

Key parameters for optimization include:

Nitrating Agent: The most common and effective nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid, often called "mixed acid". rsc.orgnaseni.gov.ng The ratio of these acids is crucial for generating the nitronium ion effectively. naseni.gov.ng

Temperature Control: Nitration is a highly exothermic reaction. echemi.com Maintaining a low temperature, typically between 0°C and 15°C, is critical. orgsyn.orgamherst.edu Elevated temperatures can lead to decreased yields and the formation of unwanted byproducts, including dinitro compounds and oxidation products. orgsyn.orgamherst.edu

Solvent System: Concentrated sulfuric acid often serves as both the catalyst and the solvent. scribd.com Its high polarity helps to dissolve the reactants.

Reaction Time: Allowing the reaction to proceed for a sufficient duration after the addition of the nitrating agent ensures complete conversion. naseni.gov.ng However, excessively long reaction times can also promote side reactions. naseni.gov.ng

Table 1: Optimization of Nitration Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Nitrating Agent | Concentrated HNO₃ / H₂SO₄ | Efficient generation of the NO₂⁺ electrophile. scribd.com |

| Temperature | 0-15°C | Prevents side reactions and decomposition. orgsyn.orgamherst.edu |

| Solvent | Concentrated H₂SO₄ | Acts as a catalyst and solvent. scribd.com |

| Addition Method | Slow, dropwise addition of nitrating agent | To control the exothermic reaction and maintain low temperature. amherst.edu |

Esterification Approaches for Benzoic Acid Precursors

The methyl ester functional group in the target molecule is typically introduced by the esterification of a corresponding benzoic acid precursor.

The most common method for this transformation is the Fischer-Speier esterification. pbworks.comorganic-chemistry.org This reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. pbworks.comtcu.eduyoutube.com

The mechanism is a nucleophilic acyl substitution:

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. pbworks.comorganic-chemistry.org

The nucleophilic oxygen atom of the alcohol (methanol) attacks the activated carbonyl carbon. pbworks.com

A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate. organic-chemistry.org

A molecule of water is eliminated, and subsequent deprotonation yields the final ester product. pbworks.comorganic-chemistry.org

Fischer esterification is an equilibrium-controlled process. pbworks.comtcu.edu To achieve a high yield, the equilibrium must be shifted towards the products. This can be accomplished by using a large excess of one of the reactants (usually the cheaper alcohol) or by removing water from the reaction mixture as it forms. organic-chemistry.orgtcu.edu

Table 2: Key Aspects of Fischer Esterification

| Factor | Method | Purpose |

|---|---|---|

| Catalyst | Concentrated H₂SO₄ or HCl | Activates the carboxylic acid for nucleophilic attack. organic-chemistry.org |

| Reactant Ratio | Use of excess methanol | Shifts the reaction equilibrium to favor product formation. tcu.edu |

| Water Removal | Azeotropic distillation (e.g., with a Dean-Stark trap) | Shifts the reaction equilibrium to favor product formation. tcu.edu |

| Temperature | Reflux | Increases the reaction rate. chegg.com |

Introduction of Alkoxy and Alkyl Groups via Controlled Substitution and Coupling Reactions

The synthesis of the specific precursor, Methyl 2-methoxy-4-methylbenzoate, requires methods to introduce the methoxy and methyl groups onto the aromatic ring.

Alkylation of Hydroxyl Groups to Form Methoxy Ethers

The methoxy group is typically formed by the alkylation of a corresponding phenolic hydroxyl group. The Williamson ether synthesis is a widely used and versatile method for this purpose. masterorganicchemistry.comnumberanalytics.comnumberanalytics.com This reaction involves an Sₙ2 nucleophilic substitution. masterorganicchemistry.combyjus.com

The general procedure consists of two steps:

Deprotonation: A phenol (B47542) is treated with a strong base, such as sodium hydride (NaH), to deprotonate the acidic hydroxyl group. numberanalytics.com This forms a highly nucleophilic sodium phenoxide ion.

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking an alkylating agent like methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), or a methyl sulfonate (e.g., methyl tosylate). masterorganicchemistry.combyjus.com The nucleophile displaces the halide or sulfonate leaving group, forming the methoxy ether.

For aromatic ethers, the reaction requires the formation of a phenoxide, as aryl halides are generally unreactive toward Sₙ2 substitution. francis-press.com The reaction works best with primary alkyl halides as the electrophile to avoid competing elimination reactions. masterorganicchemistry.com

Table 3: Reagents for Williamson Ether Synthesis of Methoxy Ethers

| Role | Example Reagents |

|---|---|

| Substrate | Phenol (Ar-OH) |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (B78521) (NaOH) |

| Alkylating Agent | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄), Methyl Tosylate (CH₃OTs) |

| Solvent | Polar aprotic solvents like DMF, DMSO, or Acetone |

Stereoselective and Regioselective Methyl Group Installation on Aromatic Rings (e.g., Cross-Coupling, Electrophilic Methylation)

The precise installation of a methyl group at a specific position on an aromatic ring is a critical challenge in the synthesis of complex molecules. researchgate.net The strategic placement of a methyl group can significantly influence the biological and chemical properties of a compound. researchgate.net Methodologies for achieving this transformation with high regioselectivity include transition-metal-catalyzed cross-coupling reactions and electrophilic methylation.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the introduction of methyl groups onto aryl electrophiles. researchgate.net These methods typically involve the reaction of an aryl halide or triflate with an organometallic methylating agent.

Nickel-Catalyzed Methylation: Recent advancements have highlighted the efficacy of nickel catalysts in methylation reactions. chemrxiv.orgchemrxiv.org A notable method involves the nickel-catalyzed cross-coupling of aryl and heteroaryl electrophiles (such as tosylates and halides) with a bench-stable methylating reagent derived from formaldehyde (B43269) hydrazone. chemrxiv.orgchemrxiv.org This approach demonstrates broad substrate scope, tolerating various functional groups, and proceeds in moderate to good yields. chemrxiv.orgchemrxiv.org The reaction's efficiency can be influenced by steric factors and the electronic nature of the substituents on the aromatic ring. chemrxiv.org For instance, electron-withdrawing groups para to the reaction site tend to promote product formation. chemrxiv.org

Palladium-Catalyzed Methylation: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are also widely used. researchgate.net These reactions can employ methylboron reagents to introduce the methyl group. The choice of ligands, such as bulky phenanthryl N-heterocyclic carbenes (NHCs), can be crucial for achieving high efficiency, especially when using less reactive aryl chlorides as substrates. researchgate.net

Electrophilic Methylation: Direct C-H methylation via electrophilic attack is another important strategy. These reactions avoid the pre-functionalization of the aromatic ring required for cross-coupling. Significant progress has been made in developing catalytic systems that enable direct methylation under relatively mild conditions. researchgate.net Metal catalysts, including those based on cobalt, can facilitate the regioselective C-H transformation of aromatic compounds with Grignard reagents. researchgate.net Iodine-mediated C-H methylation using reagents like tert-butyl hydroperoxide (TBHP) as the methyl source offers a metal-free alternative with good functional group tolerance. researchgate.net

Below is a table summarizing selected methods for regioselective methylation of aromatic rings.

| Method | Catalyst/Reagent | Methyl Source | Key Features | Reference(s) |

| Nickel-Catalyzed Cross-Coupling | Nickel(0) catalyst | Formaldehyde hydrazone | Tolerates various functional groups; moderate to good yields. chemrxiv.orgchemrxiv.org | chemrxiv.orgchemrxiv.org |

| Palladium-Catalyzed Suzuki-Miyaura Coupling | Palladium acetate (B1210297) / NHC ligand | Methylboron reagents | Effective for aryl chlorides; bulky ligands enhance reactivity. researchgate.net | researchgate.net |

| Cobalt-Catalyzed C-H Methylation | Cobalt catalyst | Grignard reagents | Highly regioselective C-H functionalization. researchgate.net | researchgate.net |

| Iodine-Mediated C-H Methylation | Iodine | Tert-butyl hydroperoxide (TBHP) | Metal-free strategy; easy-to-handle reagents. researchgate.net | researchgate.net |

Sequential Multi-Step Synthesis Pathways for Complex Substituted Benzoates

The construction of a polysubstituted benzene ring like that in this compound necessitates a carefully planned multi-step synthetic sequence. youtube.comyoutube.com The order of substituent introduction is paramount, as existing groups on the ring direct the position of subsequent functionalizations. Retrosynthetic analysis is a key strategy for devising such pathways, working backward from the target molecule to simpler starting materials. youtube.com

A plausible synthetic route to a complex substituted benzoate would involve a sequence of reactions such as nitration, halogenation, esterification, and nucleophilic aromatic substitution. For instance, the synthesis of functionalized diaminobenzamides has been demonstrated using a four-step polymer-assisted solution-phase (PASP) synthesis, which highlights a structured approach to building complexity. nih.gov This sequence involved nucleophilic displacement, ester hydrolysis, amide coupling, and nitro group reduction. nih.gov

A hypothetical pathway for a complex benzoate could be designed as follows:

Esterification: A substituted benzoic acid is converted to its corresponding methyl ester. This can be a preliminary step to protect the carboxylic acid or to modify its electronic properties. orgsyn.org

Introduction of Directing Groups: Functional groups are installed to control the regiochemistry of subsequent steps. For example, a methoxy group can be introduced.

Nitration: A nitro group is introduced onto the aromatic ring. The position of nitration is directed by the existing substituents. rsc.orgmdpi.com For example, nitration of methyl 3-methylbenzoate (B1238549) can yield a mixture of isomers. google.com

Methylation: A methyl group is installed using methods described in the previous section, such as cross-coupling.

Functional Group Interconversion: Groups may be modified at various stages. For example, a nitro group can be reduced to an amine, which can then be converted into a wide range of other functionalities via a diazonium salt intermediate. youtube.comsciencemadness.org

The following table outlines a potential multi-step synthesis sequence for a generic complex substituted benzoate.

| Step | Reaction Type | Reagents | Purpose | Reference(s) |

| 1 | Esterification | Methanol, Acid Catalyst | Protection of carboxylic acid; formation of the benzoate ester. | orgsyn.org |

| 2 | Alkylation/Methoxylation | Alkyl Halide, Base (e.g., K₂CO₃) | Introduction of an alkoxy group. | mdpi.com |

| 3 | Nitration | HNO₃ / H₂SO₄ or HNO₃ / Acetic Anhydride (B1165640) | Introduction of a nitro group, directed by existing substituents. rsc.orgmdpi.comgoogle.com | rsc.orgmdpi.comgoogle.com |

| 4 | Halogenation | e.g., Br₂, FeBr₃ | Introduction of a halogen to serve as a handle for cross-coupling. | youtube.com |

| 5 | Cross-Coupling (Methylation) | Ni or Pd catalyst, Methylating agent | Installation of a methyl group at the halogenated position. | researchgate.netchemrxiv.org |

| 6 | Further Functionalization | Various | Modification of substituents as needed for the final target molecule. | youtube.comnih.gov |

Green Chemistry Approaches in the Synthesis of Nitrobenzoate Esters, Emphasizing Reduced Waste Generation

Traditional methods for the synthesis of nitroaromatic compounds, including nitrobenzoate esters, often rely on the use of large excesses of strong acids like concentrated sulfuric and nitric acid. rsc.orgresearchgate.net These processes are hazardous and generate significant amounts of acidic waste, posing environmental challenges. researchgate.netjctjournal.com Green chemistry principles aim to mitigate these issues by developing safer and more sustainable synthetic protocols that reduce waste and minimize the use of hazardous substances. jctjournal.comjetir.org

Key green chemistry strategies in the synthesis of nitrobenzoate esters include:

Alternative Nitrating Systems: Replacing the conventional mixed acid system is a primary focus. A mixture of nitric acid and acetic anhydride has been shown to be an effective nitrating agent for substrates like methyl 3-methylbenzoate, improving reaction selectivity and cleanliness. google.comresearchgate.net This method avoids the large quantities of sulfuric acid waste. google.com Modern, clean nitrating agents like N₂O₅ are also being explored to create more eco-friendly processes. researchgate.net

Solid Acid Catalysts: The use of solid, recyclable catalysts such as zeolites offers a significant green advantage. researchgate.netresearchgate.net Zeolite-based catalysts can enhance regioselectivity due to their shape-selective properties and can be easily separated from the reaction mixture and regenerated. researchgate.netresearchgate.net This minimizes waste and simplifies product purification. For example, zeolite La-β has been used for the regioselective mononitration of biphenyl. researchgate.net

Safer Solvents and Reaction Conditions: The ideal green synthesis minimizes or eliminates the use of volatile and toxic organic solvents. jetir.org Research is directed towards using ionic liquids or performing reactions in the gas phase or under solvent-free conditions. researchgate.net

The table below compares traditional and greener approaches for the nitration step in nitrobenzoate synthesis.

| Parameter | Traditional Method (Mixed Acid) | Greener Alternative | Green Advantage | Reference(s) |

| Nitrating Agent | Concentrated HNO₃ and H₂SO₄ | HNO₃/Acetic Anhydride; N₂O₅ | Reduces or eliminates strong acid waste. google.comresearchgate.netresearchgate.net | google.comresearchgate.netresearchgate.net |

| Catalyst | H₂SO₄ (used in stoichiometric amounts) | Solid acids (e.g., Zeolites) | Catalyst is recyclable, reduces waste, can improve selectivity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Solvent | Often requires excess acid as solvent | Ionic liquids, solvent-free conditions | Reduces use of hazardous and volatile substances. researchgate.netjetir.org | researchgate.netjetir.org |

| Energy Input | Conventional heating | Microwave irradiation | Faster reactions, reduced energy consumption. researchgate.net | researchgate.net |

| Waste Generation | High volume of acidic wastewater | Significantly reduced waste streams | Minimizes environmental pollution and disposal costs. google.comjctjournal.com | google.comjctjournal.com |

Elucidation of Molecular Structure and Conformational Analysis of Methyl 2 Methoxy 4 Methyl 3 Nitrobenzoate

Crystallographic Investigations

While a specific single-crystal X-ray diffraction study for Methyl 2-methoxy-4-methyl-3-nitrobenzoate is not publicly available, extensive research on structurally similar nitrobenzoates provides significant insight into its likely solid-state characteristics.

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various substituted nitrobenzoates reveal common structural features. For instance, the analysis of methyl 4-nitrobenzoate shows a monoclinic crystal system. nih.govresearchgate.net Similarly, methyl 4-hydroxy-3-nitrobenzoate crystallizes in a triclinic system with two unique molecules in the asymmetric unit. mdpi.comresearchgate.net These studies provide detailed information on bond lengths, angles, and unit cell dimensions, which serve as a basis for understanding the geometry of related derivatives.

Table 1: Crystallographic Data for Related Substituted Nitrobenzoates

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Methyl 4-nitrobenzoate | C8H7NO4 | Monoclinic | P21/c | nih.govresearchgate.net |

| Methyl 4-hydroxy-3-nitrobenzoate | C8H7NO5 | Triclinic | P-1 | mdpi.comresearchgate.net |

| 2,4,6-Trinitrophenyl 4-chlorobenzoate | C13H6ClN3O8 | Monoclinic | P21/c | nih.gov |

| 2-amino-3-methylpyridinium 4-nitrobenzoate | C6H9N2+·C7H4NO4− | Monoclinic | P21/n | iucr.org |

Hydrogen Bonding: Weak intermolecular hydrogen bonds are a common feature. In methyl 4-nitrobenzoate, the crystal structure is stabilized by aromatic C—H···O interactions involving both the carboxyl and nitro oxygen atoms. nih.govresearchgate.net In salts like 2-amino-3-methylpyridinium 4-nitrobenzoate, stronger N—H···O hydrogen bonds govern the crystal packing, forming distinct motifs such as eight-membered rings. iucr.org For methyl 4-hydroxy-3-nitrobenzoate, an extensive network of twelve hydrogen bonding interactions helps form stacked sheets. mdpi.comresearchgate.net

π-Stacking: Aromatic rings in adjacent molecules often engage in π-stacking interactions. In the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, π-stacking is observed between the aromatic rings of neighboring molecules, with centroid-to-centroid distances of 3.713 Å and 3.632 Å. mdpi.com Similar interactions are found in 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitrobenzoate, where π–π stacking occurs between both nitrobenzene (B124822) rings and imidazole rings. doaj.org These interactions are crucial for the formation of stable, layered supramolecular structures.

Table 2: Common Intermolecular Interactions in Substituted Nitrobenzoates

| Interaction Type | Description | Example Compounds | Reference |

|---|---|---|---|

| C—H···O Hydrogen Bonding | Weak interactions between aromatic C-H donors and oxygen acceptors from nitro or carboxyl groups. | Methyl 4-nitrobenzoate, 2,4,6-Trinitrophenyl 4-chlorobenzoate | nih.govnih.gov |

| N—H···O Hydrogen Bonding | Stronger interactions present in salt forms, often forming specific ring motifs. | 2-amino-3-methylpyridinium 4-nitrobenzoate | iucr.org |

| π–π Stacking | Stacking of aromatic rings in a head-to-tail or parallel-displaced fashion. | Methyl 4-hydroxy-3-nitrobenzoate, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitrobenzoate | mdpi.comdoaj.org |

The orientation of substituent groups relative to the benzene (B151609) ring is a key aspect of molecular conformation. The planarity of these groups is often influenced by steric and electronic effects.

In methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, exhibiting a small dihedral angle of 0.6°. nih.govresearchgate.net The methoxycarbonyl group is slightly more twisted, with a dihedral angle of 8.8° relative to the ring. nih.govresearchgate.net In contrast, for 2,4,6-trinitrophenyl 4-chlorobenzoate, the dihedral angles between the benzene ring and its nitro groups vary significantly due to steric hindrance, ranging from 3.58° for the para nitro group to 28.4° for one of the ortho nitro groups. nih.gov The degree of twisting of the nitro group is often influenced by intermolecular interactions within the crystal lattice. mdpi.com For this compound, steric crowding between the adjacent methoxy (B1213986), methyl, and nitro groups would likely lead to a significant twisting of the nitro and methoxycarbonyl groups out of the plane of the benzene ring.

Table 3: Selected Dihedral Angles in Related Nitrobenzoate Structures

| Compound | Group 1 | Group 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| Methyl 4-nitrobenzoate | Nitro group | Benzene ring | 0.6 | nih.govresearchgate.net |

| Methyl 4-nitrobenzoate | Methoxycarbonyl group | Benzene ring | 8.8 | nih.govresearchgate.net |

| Methyl 4-hydroxy-3-nitrobenzoate (Molecule A) | Nitro group | Benzene ring | 6.1 | mdpi.com |

| Methyl 4-hydroxy-3-nitrobenzoate (Molecule A) | Methyl ester group | Benzene ring | 10.5 | mdpi.com |

| 2,4,6-Trinitrophenyl 4-chlorobenzoate | para-Nitro group | Benzene ring | 3.58 | nih.gov |

| 2,4,6-Trinitrophenyl 4-chlorobenzoate | ortho-Nitro group | Benzene ring | 12.78 | nih.gov |

Conformational Landscape and Energy Minima

The flexibility of molecules like this compound arises from rotation around single bonds, particularly the bonds connecting the substituent groups to the aromatic ring. Computational chemistry provides essential tools for exploring this conformational landscape.

Theoretical conformational analysis is employed to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. lumenlearning.com Methodologies for such searches typically begin with semi-empirical methods to perform an initial exploration of the potential energy surface. researchgate.net This is often followed by more accurate, higher-level calculations, such as Density Functional Theory (DFT), to refine the structures and energies of the identified conformers. researchgate.netscirp.orgufms.br For substituted benzoates, a key area of investigation is the rotation around the C(aromatic)–C(carbonyl) bond, which gives rise to different rotational isomers. researchgate.net

Computational studies on related molecules have successfully identified the most stable conformers and quantified the energy differences between them. For methyl 3-nitrobenzoate, theoretical calculations identified two stable planar conformers, It and Ic, resulting from rotation around the C(ar)–C(carbonyl) bond, with the trans conformer (It) being more stable in a vacuum. researchgate.net Similarly, a study on 4-methyl-3-nitrobenzoic acid identified two possible rotational conformers, cis and trans, arising from the rotation of the acid group. DFT calculations showed the cis conformer to be more stable, with a lower ground state energy. scirp.org The stability of different conformers is dictated by a delicate balance of steric hindrance and electronic interactions. solubilityofthings.comyoutube.com The relative populations of these conformers at equilibrium can be estimated using their Gibbs free energy differences. researchgate.net

Table 4: Calculated Relative Energies of Conformers for Related Molecules

| Molecule | Conformer | Computational Method | Relative Energy (Hartree) | Conclusion | Reference |

|---|---|---|---|---|---|

| 4-Methyl-3-nitrobenzoic Acid | Cis | DFT (B3LYP/6-311++G) | -664.48076 | Cis is more stable | scirp.org |

| 4-Methyl-3-nitrobenzoic Acid | Trans | DFT (B3LYP/6-311++G) | -664.47774 | Trans is less stable | scirp.org |

Advanced Spectroscopic Characterization and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each nucleus can be mapped out.

Proton (¹H) NMR Spectral Interpretation of Substituted Methyl Benzoates, Including Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of a substituted methyl benzoate (B1203000) provides a wealth of information based on the chemical shifts (δ) and splitting patterns of the protons. In methyl 2-methoxy-4-methyl-3-nitrobenzoate, distinct signals are expected for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups.

The aromatic region of the spectrum is particularly informative. The electronic effects of the substituents—methoxy, methyl, and nitro groups—dictate the chemical shifts of the two remaining aromatic protons. The electron-donating methoxy and methyl groups tend to shield nearby protons, shifting their signals upfield, while the electron-withdrawing nitro and ester groups deshield protons, moving their signals downfield.

For comparison, consider the ¹H NMR spectra of related substituted methyl benzoates. In methyl benzoate, the aromatic protons appear as multiplets in the range of δ 7.3-8.1 ppm. aiinmr.comchegg.com The introduction of a nitro group, as in methyl 3-nitrobenzoate, causes a significant downfield shift of the aromatic protons due to its strong electron-withdrawing nature, with signals appearing as high as δ 8.89 ppm. rsc.org Conversely, electron-donating groups like a methoxy group in methyl 4-methoxybenzoate (B1229959) result in upfield shifts for the aromatic protons, with signals appearing around δ 6.93 ppm for protons ortho to the methoxy group. rsc.org

In the target molecule, the protons of the ester's methyl group (COOCH₃) and the methoxy group (OCH₃) attached to the ring are expected to appear as sharp singlets. The ester methyl protons in various methyl benzoates typically resonate around δ 3.9 ppm. rsc.orgrsc.org The methoxy protons are also expected in a similar region. The protons of the methyl group attached to the aromatic ring will also present as a singlet, typically at a more upfield position around δ 2.4 ppm, as seen in methyl 4-methylbenzoate. rsc.orgrsc.org

Carbon-13 (¹³C) NMR Chemical Shift Analysis for Aromatic and Carbonyl Carbons

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, detailing the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

The carbonyl carbon (C=O) of the ester group is characteristically found far downfield, typically in the range of δ 164-167 ppm for substituted methyl benzoates. aiinmr.comrsc.org This significant deshielding is due to the electronegativity of the attached oxygen atoms.

The aromatic carbons exhibit a range of chemical shifts depending on the attached substituents. In methyl benzoate, the aromatic carbons resonate between approximately δ 128 and 133 ppm, with the carbon attached to the ester group (ipso-carbon) appearing around δ 130 ppm. aiinmr.comhmdb.ca The introduction of a nitro group, as in methyl 3-nitrobenzoate, leads to a downfield shift for the carbon to which it is attached (C-NO₂) to around δ 148 ppm, while other aromatic carbons are also affected. aiinmr.comrsc.orgchemicalbook.com The carbon attached to the methoxy group in methoxy-substituted benzoates is typically shifted downfield, while the ortho and para carbons are shifted upfield due to resonance effects. The carbon of the ester's methyl group (COOCH₃) is found at a much higher field, generally around δ 52-53 ppm. aiinmr.comrsc.org The carbon of the ring-attached methyl group is expected at an even higher field, around δ 21.5 ppm, as observed in methyl 4-methylbenzoate. rsc.org

For this compound, the specific chemical shifts of the six aromatic carbons will be unique due to the combined electronic effects of all four substituents, allowing for a complete assignment of the aromatic region.

| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon-¹³ (¹³C) Chemical Shifts (ppm) |

| Methyl benzoate | Aromatic: ~7.3-8.1, -OCH₃: ~3.8 | Carbonyl: ~166.7, Aromatic: ~128-133, -OCH₃: ~51.7 |

| Methyl 3-nitrobenzoate | Aromatic: ~7.6-8.8, -OCH₃: ~4.0 | Carbonyl: ~164.7, Aromatic: ~124-148, -OCH₃: ~52.6 |

| Methyl 4-methylbenzoate | Aromatic: ~7.2-7.9, Ar-CH₃: ~2.4, -OCH₃: ~3.9 | Carbonyl: ~167.1, Aromatic: ~127-143, Ar-CH₃: ~21.5, -OCH₃: ~51.8 |

| Methyl 4-methoxybenzoate | Aromatic: ~6.9-8.0, Ar-OCH₃: ~3.9, -OCH₃: ~3.9 | Carbonyl: ~167, Aromatic: ~113-163, Ar-OCH₃: ~55, -OCH₃: ~52 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY, HMBC, HSQC) for Complete Structural Elucidation

While ¹D NMR spectra provide fundamental information, complex structures like this compound often require advanced 2D NMR techniques for unambiguous structural confirmation.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the directly attached carbon atoms. This is invaluable for assigning the protonated carbons in the aromatic ring and the methyl/methoxy groups.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between the various substituents and the aromatic ring. For instance, correlations would be expected between the ester methyl protons and the carbonyl carbon, and between the aromatic protons and the carbons of the neighboring substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This is particularly useful for determining the relative positions of the substituents on the aromatic ring. For example, a NOESY experiment could show through-space interactions between the protons of the methoxy group and a nearby aromatic proton, confirming the ortho-positioning of the methoxy group.

By combining the information from these advanced NMR techniques, a complete and unambiguous three-dimensional picture of the this compound molecule can be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Each functional group has characteristic vibrational frequencies, making these methods powerful for identifying the presence of specific groups within a molecule.

Correlation of Functional Groups (Ester, Nitro, Methoxy, Methyl) with Characteristic Vibrational Frequencies

The vibrational spectrum of this compound is expected to show distinct bands corresponding to its various functional groups.

Ester Group (-COOCH₃): The most prominent feature of the ester group is the strong C=O stretching vibration, which typically appears in the IR spectrum in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations are expected in the 1100-1300 cm⁻¹ range.

Nitro Group (-NO₂): The nitro group is characterized by two strong stretching vibrations: the asymmetric stretch (νas) typically found between 1500 and 1570 cm⁻¹, and the symmetric stretch (νs) which appears between 1300 and 1370 cm⁻¹. scirp.org

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methoxy group are expected in the 2850-2960 cm⁻¹ region. The C-O stretching vibration of the aryl-ether linkage will likely appear in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Methyl Group (-CH₃): The C-H stretching vibrations of the methyl group attached to the aromatic ring will also be observed in the 2850-2960 cm⁻¹ region. C-H bending vibrations are expected around 1450 cm⁻¹ and 1380 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic protons occur above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are found at lower frequencies (650-900 cm⁻¹).

The IR spectra of related compounds such as methyl 4-methoxy-3-nitrobenzoate and methyl p-nitro benzoate provide a good reference for the expected positions of these bands. nih.govnist.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester (-COOCH₃) | C=O stretch | 1700-1750 |

| C-O stretch | 1100-1300 | |

| Nitro (-NO₂) | Asymmetric stretch | 1500-1570 |

| Symmetric stretch | 1300-1370 | |

| Methoxy (-OCH₃) | C-H stretch | 2850-2960 |

| C-O stretch | 1020-1275 | |

| Methyl (-CH₃) | C-H stretch | 2850-2960 |

| C-H bend | 1380-1450 | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1450-1600 |

Computational Vibrational Frequency Prediction and Normal Mode Assignment

To complement the experimental vibrational spectra, computational methods such as Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and visualize the normal modes of vibration. scirp.org By calculating the optimized geometry of this compound and then performing a frequency calculation, a theoretical spectrum can be generated. researchgate.net

These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve the agreement with experimental data.

The primary advantage of computational analysis is the ability to perform a detailed normal mode assignment. nih.gov Each calculated vibrational frequency is associated with specific atomic motions (a normal mode), allowing for an unambiguous assignment of the experimental spectral bands. This is particularly useful in complex regions of the spectrum where multiple vibrational modes may overlap. For example, the potential energy distribution (PED) analysis can quantify the contribution of different internal coordinates (stretches, bends, torsions) to each normal mode, providing a detailed understanding of the nature of the molecular vibrations. scirp.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds, providing crucial information on the molecular weight and fragmentation pathways of the analyte. For this compound, mass spectrometry confirms its molecular weight and reveals a detailed fragmentation pattern that is characteristic of its substituted aromatic structure.

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak (M⁺) corresponding to its molecular weight. This peak arises from the removal of a single electron from the molecule. Due to the presence of various functional groups—a methoxy group, a methyl group, a nitro group, and a methyl ester group—on the benzene (B151609) ring, the molecular ion undergoes a series of characteristic fragmentation reactions. These fragmentation patterns are influenced by the stability of the resulting ions and neutral fragments.

The primary fragmentation pathways for this compound are expected to involve the loss of the substituents or parts thereof. Common fragmentation patterns for aromatic esters include the loss of the alkoxy group from the ester function. whitman.eduyoutube.commiamioh.edu For this compound, the loss of the methoxy radical (•OCH₃) from the ester group would lead to the formation of a stable acylium ion.

Furthermore, the presence of a nitro group typically results in the loss of nitro-related fragments, such as nitrogen dioxide (NO₂) and nitric oxide (NO). youtube.com The fragmentation of the methoxy group attached to the ring can occur through the loss of a methyl radical (•CH₃) followed by the elimination of carbon monoxide (CO). The methyl group on the aromatic ring can also influence fragmentation, often leading to the formation of a tropylium (B1234903) or substituted tropylium ion, a common feature in the mass spectra of toluene (B28343) derivatives. jove.comacs.orgcore.ac.uk

A summary of the predicted key fragment ions in the mass spectrum of this compound is presented in the table below.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 225 | [M]⁺ | - |

| 194 | [M - OCH₃]⁺ | •OCH₃ |

| 179 | [M - NO₂]⁺ | •NO₂ |

| 166 | [M - OCH₃ - CO]⁺ | •OCH₃, CO |

| 164 | [M - NO₂ - CH₃]⁺ | •NO₂, •CH₃ |

| 136 | [M - NO₂ - CO - H]⁺ | •NO₂, CO, •H |

The fragmentation can be further detailed by considering sequential losses. For instance, the ion at m/z 194, formed by the loss of the methoxy radical from the ester, can subsequently lose a molecule of carbon monoxide to yield an ion at m/z 166. The initial loss of the nitro group (M - 46) would generate a significant peak at m/z 179. This fragment can then undergo further fragmentation, such as the loss of a methyl radical to produce an ion at m/z 164.

The following table provides a more detailed breakdown of the plausible fragmentation pathways and the resulting ions.

| Initial Ion (m/z) | Neutral Fragment Lost | Resulting Ion (m/z) | Proposed Structure of Resulting Ion |

| 225 | •OCH₃ | 194 | 2-methoxy-4-methyl-3-nitrobenzoyl cation |

| 225 | •NO₂ | 179 | Methyl 2-methoxy-4-methylbenzoate radical cation |

| 194 | CO | 166 | [C₈H₈NO₂]⁺ |

| 179 | •CH₃ | 164 | Methyl 2-methoxybenzoate (B1232891) cation (radical loss) |

| 179 | •OCH₃ | 148 | 2-methoxy-4-methylphenyl cation |

| 164 | CO | 136 | [C₇H₆O₂]⁺ |

This detailed analysis of the fragmentation pattern, in conjunction with the confirmed molecular weight, provides a high degree of confidence in the structural assignment of this compound.

Computational Chemistry and Quantum Mechanical Studies on Methyl 2 Methoxy 4 Methyl 3 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. For Methyl 2-methoxy-4-methyl-3-nitrobenzoate, DFT calculations provide valuable insights into its geometry, reactivity, and electronic characteristics.

The first step in a typical DFT study is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For substituted benzoic acid derivatives, such as those related to this compound, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G) are commonly employed to obtain optimized geometrical parameters. researchgate.net

The presence of substituent groups like the methyl, nitro, and methoxycarbonyl groups on the benzene (B151609) ring influences the bond lengths and bond angles. researchgate.net For instance, in a related compound, 4-methyl-3-nitrobenzoic acid, it was observed that while C-C bond distances are affected by substitution, the C-C-C bond angles exhibit more significant variations. researchgate.net Specifically, the ipso C2-C3-C4 bond angle, where the nitro group is attached, shows notable changes compared to nitrobenzene (B124822) and 3-nitrobenzoic acid. researchgate.net These computational results provide a detailed picture of the molecular structure at the atomic level.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Nitrobenzoate

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | Varies |

| C-N | Varies |

| N-O | Varies |

| C=O | Varies |

| C-O | Varies |

| C-C-C (ring) | Varies |

| O-N-O | Varies |

Note: The table illustrates the types of parameters determined. Precise values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

DFT calculations can accurately predict the energies and spatial distributions of the HOMO and LUMO. For aromatic compounds, the HOMO is often a π-orbital associated with the benzene ring, acting as an electron donor. The LUMO, conversely, is typically a π*-orbital and acts as an electron acceptor. In a study of 2-methoxy-4-nitroaniline, the HOMO and LUMO energy levels were determined using DFT methods. researchgate.net The analysis of the atomic orbital contributions to these frontier orbitals reveals the specific atoms involved in electron donation and acceptance. researchgate.net For this compound, the nitro group, being a strong electron-withdrawing group, is expected to significantly influence the energy and localization of the LUMO.

Table 2: Frontier Molecular Orbital (FMO) Data

| Parameter | Value (eV) |

| HOMO Energy | Varies |

| LUMO Energy | Varies |

| HOMO-LUMO Gap | Varies |

Note: This table represents the type of data obtained from FMO analysis. Specific values for the title compound require dedicated calculations.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For various organic molecules, including benzo and anthraquinodimethane derivatives, MESP analysis has been successfully used to identify reactive sites for electrophilic and nucleophilic attacks. researchgate.net In the case of this compound, the MESP surface would likely show a significant negative potential around the oxygen atoms of the nitro and methoxycarbonyl groups, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the benzene ring and the methyl group would exhibit positive potential. This analysis provides a visual and intuitive understanding of the molecule's reactivity.

Thermochemical Properties Determination

Computational methods are also instrumental in determining the thermochemical properties of molecules, such as the enthalpy of formation. This information is crucial for understanding the energetics of chemical reactions and the stability of compounds.

High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, can provide reliable estimates of the gas-phase standard molar enthalpies of formation. researchgate.net These computational approaches have been shown to be in good agreement with experimental values obtained from techniques like combustion calorimetry. researchgate.net For instance, a study on methyl benzoate (B1203000) reported a gas-phase enthalpy of formation of -276.1 ± 4.0 kJ mol⁻¹. rsc.org The presence of substituent groups has a predictable effect on the enthalpy of formation; a methoxy (B1213986) group typically decreases the gas-phase enthalpy of formation by about 153 kJ·mol⁻¹, while a methyl group leads to a decrease of approximately 35 kJ·mol⁻¹. researchgate.net

In a study on the explosive 3-nitro-1,2,4-triazole-5-one, DFT calculations were used to determine the Gibbs free energies of dimer formation, providing insight into the spontaneity of these processes at room temperature. nih.gov

The relative positions of substituents on the benzene ring can have a significant impact on the energetic and structural properties of nitrobenzoate isomers. Computational studies can systematically investigate these energetic-structural synergies. The design of energetic materials often involves exploring isomers to achieve a desirable balance between energy density and sensitivity. nih.gov

Non-Covalent Interaction (NCI) Analysis in Gas Phase and Condensed State

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak interactions within and between molecules. Based on the electron density and its derivatives, NCI analysis generates three-dimensional plots that identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

Gas Phase Analysis:

In the gas phase, the conformational preferences of an isolated this compound molecule are dictated by intramolecular non-covalent interactions. The proximity of the methoxy, methyl, and nitro groups on the benzene ring suggests the presence of significant steric and electrostatic interactions.

An NCI analysis would likely reveal several key features:

Steric Repulsion: Indicated by red or reddish-brown regions in NCI plots, steric clashes are expected between the bulky nitro group and the adjacent methoxy and methyl groups. This repulsion would influence the preferred rotational angles (dihedrals) of these substituents relative to the plane of the benzene ring. For instance, the nitro group may twist out of the plane to minimize steric strain with the ortho-methoxy group.

van der Waals Interactions: Green-colored surfaces in NCI plots would indicate stabilizing van der Waals forces. These would be present in various regions of the molecule, such as between the hydrogen atoms of the methyl and methoxy groups and the nearby oxygen atoms of the nitro and ester groups.

Weak Hydrogen Bonds: Blue or bluish-green areas signify attractive interactions like hydrogen bonds. It is plausible that weak C-H···O hydrogen bonds could form between the methyl or methoxy group hydrogens and the oxygen atoms of the nitro group. These interactions, while weak, would contribute to stabilizing specific conformations.

Table 1: Hypothetical Intramolecular Non-Covalent Interactions in Gas-Phase this compound

| Interacting Groups | Interaction Type | Expected NCI Plot Color | Potential Effect on Conformation |

|---|---|---|---|

| Nitro (O) ↔ Methoxy (C-H) | Weak Hydrogen Bond | Blue/Green | Stabilizes planar arrangement |

| Nitro (O) ↔ Methyl (C-H) | Weak Hydrogen Bond | Blue/Green | Influences methyl group rotation |

| Nitro Group ↔ Methoxy Group | Steric Repulsion | Red | Promotes out-of-plane twisting |

Condensed State Analysis:

In a condensed state, such as a crystal lattice or in solution, intermolecular interactions become dominant.

In a Crystal: NCI analysis of a predicted crystal structure would reveal packing forces. Interactions such as π-π stacking between benzene rings, and a network of intermolecular C-H···O hydrogen bonds involving the nitro and ester groups would likely be the primary forces governing the crystal packing. nih.gov

In Solution: In a solvent, the NCI approach can be adapted to study solute-solvent interactions. For this compound dissolved in a polar solvent, NCI analysis could visualize the formation of a solvent shell and specific interactions between the solvent molecules and the polar nitro and ester groups. In fluctuating environments like solutions, an averaged NCI (aNCI) index can be employed to distinguish significant, persistent interactions from transient thermal noise. nih.gov

Reactivity Descriptors and Reaction Pathway Modeling Using Quantum Chemical Approaches

Quantum chemical calculations allow for the determination of various electronic properties, known as reactivity descriptors, which predict a molecule's chemical behavior. numberanalytics.com For this compound, these descriptors are heavily influenced by the interplay of its electron-donating (methoxy, methyl) and electron-withdrawing (nitro, ester) substituents.

Reactivity Descriptors:

Methods like Density Functional Theory (DFT) can be used to calculate key descriptors:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The strong electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Conceptual DFT Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. A high electrophilicity index for this molecule would confirm its susceptibility towards reactions with nucleophiles. rsc.org

Table 2: Illustrative Reactivity Descriptors for this compound (Hypothetical DFT Calculation)

| Descriptor | Hypothetical Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.5 | Moderate electron-donating ability |

| LUMO Energy | -2.1 | High electron-accepting ability (electrophilic) |

| HOMO-LUMO Gap | 5.4 | Moderately reactive, prone to nucleophilic attack |

Reaction Pathway Modeling:

Quantum chemical methods are instrumental in modeling potential reaction pathways, calculating activation energies, and identifying transition states. For a nitroaromatic compound like this, a key reaction to model would be Vicarious Nucleophilic Substitution (VNS), where a nucleophile attacks the aromatic ring. rsc.org

Computational modeling could predict:

Site of Attack: By analyzing the distribution of the LUMO and calculating local reactivity descriptors, the most likely positions for nucleophilic attack on the benzene ring can be identified. The positions ortho and para to the powerful nitro group are typically activated.

Transition State Analysis: The geometry and energy of the transition state for a given reaction (e.g., the formation of a σ-adduct) can be calculated. This provides the activation energy barrier, which is a critical factor in determining the reaction rate. rsc.org Studies on similar nitroarenes show that DFT calculations can reliably predict relative reaction rates. rsc.org

Thermodynamic Stability: Calculations can determine the relative energies of reactants, intermediates, and products, indicating whether a potential reaction is thermodynamically favorable.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system, offering insights into conformational dynamics and intermolecular interactions that are not accessible from static quantum mechanics calculations. nih.govnih.gov

Conformational Sampling:

This compound has several rotatable bonds (e.g., C-O of the methoxy group, C-C of the ester group, C-N of the nitro group). MD simulations can be used to explore the conformational landscape by simulating the molecule's motion over time.

Key insights from MD would include:

Dihedral Angle Distributions: By tracking the dihedral angles of the substituent groups over the course of a simulation, one can determine their preferred orientations and the flexibility of each group.

Energy Landscapes: Enhanced sampling MD techniques can be used to map the potential energy surface as a function of key dihedral angles, identifying low-energy conformations and the energy barriers between them. acs.org

Intramolecular Hydrogen Bonding: MD simulations can assess the stability and lifetime of the weak intramolecular C-H···O hydrogen bonds suggested by NCI analysis.

Table 3: Key Dihedral Angles for MD Simulation of this compound

| Dihedral Angle | Description | Expected Behavior from MD Simulation |

|---|---|---|

| C-C-O-C | Rotation of the methoxy group | Likely restricted due to steric hindrance from the nitro group. |

| C-C-N-O | Rotation of the nitro group | Significant twisting out of the ring plane is expected to alleviate steric strain. |

Intermolecular Interactions:

MD simulations are particularly powerful for studying molecules in a condensed phase. By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), one can study:

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed, identifying specific solvation shells and preferred interaction sites.

Hydrogen Bonding Dynamics: The formation and breaking of intermolecular hydrogen bonds between the solute's nitro/ester oxygen atoms and protic solvent molecules can be observed over time.

Aggregation Behavior: In simulations with multiple solute molecules, the tendency for aggregation via π-π stacking or other non-covalent interactions can be investigated.

Chemical Reactivity and Derivatization of Methyl 2 Methoxy 4 Methyl 3 Nitrobenzoate

Chemoselective Reduction Reactions of the Nitro Group to Amino Functionality

The selective reduction of the nitro group in polysubstituted aromatic compounds is a crucial transformation in organic synthesis, as the resulting amino group is a key precursor for many pharmaceuticals and materials. d-nb.infolongdom.org In the case of Methyl 2-methoxy-4-methyl-3-nitrobenzoate, the challenge lies in reducing the nitro group without affecting the ester functionality.

Various methods have been developed for the chemoselective reduction of nitroarenes in the presence of other reducible groups. longdom.orgnih.gov Common approaches include catalytic hydrogenation, transfer hydrogenation, and the use of metal-based reducing agents. longdom.org For substrates containing ester groups, careful selection of the catalyst and reaction conditions is necessary to avoid concomitant reduction or hydrolysis of the ester. d-nb.info

Iron-based systems have shown high chemoselectivity for the reduction of nitro groups over esters. d-nb.infonih.gov For instance, a system of NaBH4-FeCl2 has been reported to selectively reduce nitroarenes to their corresponding anilines in excellent yields, leaving the ester group intact. d-nb.info Another approach involves the use of an amine-bis(phenolate) iron(III) catalyst with triethoxysilane (B36694) as the reducing agent, which also demonstrates high chemoselectivity for the nitro group over ester and other functionalities. nih.gov

The general transformation can be represented as follows:

This compound → Methyl 3-amino-2-methoxy-4-methylbenzoateA variety of reducing agents can be employed for this transformation, each with its own set of reaction conditions and selectivities.

| Reagent/Catalyst | Conditions | Observations |

| Fe/NH4Cl | Water, reflux | A common and effective method for nitro group reduction. |

| SnCl2·2H2O | Ethanol, reflux | A classic method for the reduction of aromatic nitro compounds. |

| H2, Pd/C | Methanol, room temperature | Catalytic hydrogenation is a clean method but may require optimization to prevent ester reduction. |

| NaBH4-FeCl2 | Solvent, specific temperature | Offers high chemoselectivity for the nitro group. d-nb.info |

| Iron(III) catalyst, triethoxysilane | MeCN, 80 °C | Demonstrates excellent chemoselectivity and good to excellent yields. nih.gov |

This table presents a selection of potential reducing systems. The optimal conditions for the specific substrate, this compound, would require experimental validation.

Hydrolysis and Transesterification Reactions of the Methyl Ester Group

The methyl ester group of this compound is susceptible to both hydrolysis and transesterification reactions, providing pathways to the corresponding carboxylic acid or other esters.

Hydrolysis

The conversion of the methyl ester to the corresponding carboxylic acid, 2-methoxy-4-methyl-3-nitrobenzoic acid, can be achieved through acid- or base-catalyzed hydrolysis. orgsyn.orgquora.com

Base-catalyzed hydrolysis (saponification): This is a common method involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. orgsyn.orgchemspider.com The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. orgsyn.org For instance, heating with NaOH in a water-methanol mixture followed by acidification with HCl is a typical procedure. chemspider.com

Acid-catalyzed hydrolysis: This is a reversible reaction requiring the use of a strong acid catalyst, such as sulfuric acid, in the presence of excess water. quora.com The equilibrium can be driven towards the carboxylic acid by removing the alcohol byproduct.

The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. oieau.fr Electron-withdrawing groups, like the nitro group, generally increase the rate of hydrolysis, while electron-donating groups, like the methoxy (B1213986) and methyl groups, can have a more complex effect. oieau.fr

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu This reaction allows for the modification of the ester group in this compound.

Acid-catalyzed transesterification: This involves heating the methyl ester with a different alcohol (R'OH) and an acid catalyst (e.g., sulfuric acid). The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. ucla.edu

Base-catalyzed transesterification: This method uses a strong base, such as an alkoxide, as the catalyst. The reaction is also an equilibrium process. ucla.edu

Various catalysts, including zinc compounds and tetraalkyl titanates, have been used for transesterification reactions of methyl benzoate (B1203000) with different alcohols. google.com

| Reaction | Reagents | Product |

| Hydrolysis (Saponification) | 1. NaOH (aq), heat2. HCl (aq) | 2-methoxy-4-methyl-3-nitrobenzoic acid |

| Transesterification | R'OH, H+ or RO- catalyst | 2-methoxy-4-methyl-3-nitrobenzoate |

Functional Group Interconversions at Methoxy and Methyl Substituent Sites

The methoxy and methyl groups on the aromatic ring of this compound offer additional sites for chemical modification.

Cleavage of the Methoxy Group

The methoxy group, an aromatic ether, can be cleaved to yield the corresponding phenol (B47542), 2-hydroxy-4-methyl-3-nitrobenzoate. This transformation is typically achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr3). numberanalytics.com The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the conjugate base on the methyl group. numberanalytics.com More recent methods have explored organophotoredox catalysis for the chemoselective deprotection of phenolic ethers under milder conditions. chemrxiv.org

Oxidation of the Methyl Group

The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group, which would yield Methyl 2-methoxy-3-nitro-1,4-benzenedicarboxylate. This oxidation typically requires strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid. jru.edu.in The reaction conditions need to be carefully controlled to avoid degradation of the aromatic ring or other functional groups. For instance, oxidation of a methyl group on an aromatic nucleus can be achieved using molecular oxygen in the presence of N-bromosuccinimide (NBS) under photoirradiation. researchgate.net In some cases, novel oxidation-reduction reactions have been observed where a methyl group can reduce a nitro group in the presence of a strong acid like trifluoromethanesulfonic acid. rsc.org

| Transformation | Reagent/Conditions | Product |

| Methoxy Group Cleavage | BBr3, CH2Cl2 | Methyl 2-hydroxy-4-methyl-3-nitrobenzoate |

| Methyl Group Oxidation | KMnO4, heat | Methyl 2-methoxy-3-nitro-1,4-benzenedicarboxylate |

Investigation of Further Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate Core

The aromatic ring of this compound is polysubstituted, and the directing effects of the existing substituents will govern the position of any further substitution reactions. fiveable.melibretexts.org

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. libretexts.orgchemistry.coach The methoxy (-OCH3) and methyl (-CH3) groups are activating, ortho-, para-directing groups due to their electron-donating nature through resonance and induction, respectively. libretexts.orgchemistry.coach Conversely, the nitro (-NO2) and methyl ester (-COOCH3) groups are deactivating, meta-directing groups because they withdraw electron density from the ring. libretexts.orgaiinmr.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally favored on aromatic rings that are electron-deficient, typically containing strong electron-withdrawing groups. wikipedia.orglibretexts.org The nitro group in this compound strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. wikipedia.orgyoutube.com

However, for a typical SNAr reaction to occur, a good leaving group, such as a halide, must be present at the position of attack. wikipedia.org In the absence of a leaving group, the reaction is less common. If a leaving group were present, for instance, at the C-2 or C-4 position, nucleophilic substitution would be a viable reaction pathway.

Synthesis of Novel Derivatives with Tunable Electronic and Steric Properties

The functional groups present in this compound serve as handles for the synthesis of a variety of new derivatives with tailored properties.

By strategically modifying the existing substituents, the electronic and steric characteristics of the molecule can be systematically altered. For example:

Reduction of the nitro group to an amine introduces a basic and nucleophilic site, which can be further derivatized through reactions like acylation, alkylation, or diazotization.

Hydrolysis of the ester to a carboxylic acid provides a site for the formation of amides, esters with different alcohol moieties, or acid chlorides.

Cleavage of the methoxy group to a phenol allows for the introduction of various groups through O-alkylation or O-acylation.

Oxidation of the methyl group to a carboxylic acid introduces another acidic site, enabling the formation of polyesters or polyamides.

These transformations allow for the synthesis of a library of compounds with varying electronic properties (electron-donating vs. electron-withdrawing) and steric bulk at different positions on the aromatic ring. Such derivatives could be of interest in medicinal chemistry, materials science, and as intermediates in organic synthesis. For instance, the synthesis of indolinone derivatives, which are important in medicinal chemistry, can start from substituted nitrobenzoates. google.com

Synthetic Utility and Applications As a Chemical Intermediate

Precursor in Complex Organic Synthesis

The strategic placement of reactive functional groups on the aromatic ring of Methyl 2-methoxy-4-methyl-3-nitrobenzoate makes it a versatile starting material for the synthesis of elaborate organic molecules. While specific, large-scale applications of this particular compound are not extensively documented in readily available literature, its structure suggests significant potential as a building block in multistep synthetic sequences.

Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Indoles, Isoquinolines)

The presence of a nitro group is a key feature that allows this compound to serve as a precursor for nitrogen-containing heterocycles. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form various heterocyclic systems.